molecular formula C15H13Br B055556 2-Bromo-1,1-diphenylpropene CAS No. 781-32-8

2-Bromo-1,1-diphenylpropene

Cat. No. B055556
Key on ui cas rn: 781-32-8
M. Wt: 273.17 g/mol
InChI Key: JUEBDJZEVFVZKZ-UHFFFAOYSA-N
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Patent
US06455720B1

Procedure details

Into a reactor were introduced 19.4 g (100 mmol) of the 1,1-diphenylpropene and 78 mL of 1,2-dichloroethane under a nitrogen atmosphere. The contents were cooled to 0° C., and 15.9 g (100 mmol) of bromine was gradually added dropwise thereto. The resultant mixture was stirred at room temperature for 1 hour. Thereafter, 32.4 mL (400 mmol) of pyridine and 156 mL of toluene were added thereto and this mixture was stirred at 80° C. for 3 hours. After being cooled, the reaction mixture was washed with saturated aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution and then dried with anhydrous magnesium sulfate. Thereafter, the solvent was removed under reduced pressure. The concentrate was purified by column chromatography and then recrystallized from methanol to obtain 14.5 g (53%) of the target compound as white crystals.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
32.4 mL
Type
reactant
Reaction Step Four
Quantity
156 mL
Type
solvent
Reaction Step Four
Yield
53%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:8][CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClCCCl.[Br:20]Br.N1C=CC=CC=1>C1(C)C=CC=CC=1>[Br:20][C:8]([CH3:9])=[C:7]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=CC)C1=CC=CC=C1
Name
Quantity
78 mL
Type
reactant
Smiles
ClCCCl
Step Two
Name
Quantity
15.9 g
Type
reactant
Smiles
BrBr
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
32.4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
156 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
this mixture was stirred at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
WASH
Type
WASH
Details
the reaction mixture was washed with saturated aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC(=C(C1=CC=CC=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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